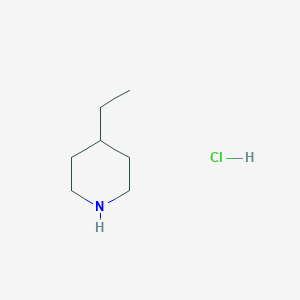

4-Ethylpiperidine hydrochloride

Description

BenchChem offers high-quality 4-Ethylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-2-7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEDPBSOZYZWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634251 | |

| Record name | 4-Ethylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152135-08-5 | |

| Record name | 4-Ethylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylpiperidine Hydrochloride: Properties, Synthesis, and Analytical Methodologies

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3][4] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile synthetic handle for the construction of complex molecular architectures. 4-Ethylpiperidine hydrochloride, a simple yet important derivative, represents a key building block for the synthesis of more elaborate bioactive molecules.

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Ethylpiperidine hydrochloride, detailed experimental protocols for their determination, a robust method for its synthesis, and standard procedures for its spectroscopic characterization. This document is intended for researchers, scientists, and drug development professionals who are working with or considering the use of this valuable synthetic intermediate.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₁₆ClN | [5][6] |

| Molecular Weight | 149.66 g/mol | [5][6] |

| CAS Number | 152135-08-5 | [5][6] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Data not readily available | N/A |

| Boiling Point | Data not readily available | N/A |

| Solubility | Data not readily available | N/A |

Experimental Determination of Physical Properties

The following protocols describe standard and reliable methods for determining the melting point and solubility of a solid amine hydrochloride salt like 4-Ethylpiperidine hydrochloride.

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the 4-Ethylpiperidine hydrochloride sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of a melting point apparatus.

-

For a preliminary determination, heat the sample at a rapid rate (e.g., 10-20°C per minute) to get an approximate melting temperature.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a fresh sample and heat it rapidly to about 20°C below the approximate melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

-

Data Recording:

-

Record the temperature at which the first droplet of liquid is observed as the beginning of the melting range.

-

Record the temperature at which the last solid crystal melts as the end of the melting range.

-

Logical Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, and formulation. As an amine hydrochloride, 4-Ethylpiperidine hydrochloride is expected to be soluble in polar protic solvents like water and alcohols, and less soluble in nonpolar organic solvents.

Experimental Protocol: Isothermal Equilibrium Solubility Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Ethylpiperidine hydrochloride to a series of vials, each containing a known volume of a different solvent (e.g., water, methanol, ethanol, dichloromethane, acetone).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

-

Phase Separation and Analysis:

-

Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has fully settled.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any suspended particles.

-

Quantify the concentration of 4-Ethylpiperidine hydrochloride in the supernatant using a validated analytical technique such as HPLC, GC, or by gravimetric analysis after solvent evaporation.

-

-

Calculation:

-

The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).

-

Logical Workflow for Solubility Determination

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Synthesis of 4-Ethylpiperidine Hydrochloride

A common and efficient method for the synthesis of 4-substituted piperidines is the catalytic hydrogenation of the corresponding substituted pyridine. In the case of 4-Ethylpiperidine hydrochloride, the synthesis starts from 4-ethylpyridine.

Reaction Scheme

The synthesis involves a two-step process:

-

Catalytic Hydrogenation: Reduction of the aromatic pyridine ring of 4-ethylpyridine to the saturated piperidine ring using a catalyst and hydrogen gas.

-

Salt Formation: Reaction of the resulting 4-ethylpiperidine with hydrochloric acid to form the stable hydrochloride salt.

Synthesis Pathway

Caption: Synthetic route to 4-Ethylpiperidine hydrochloride from 4-ethylpyridine.

Experimental Protocol: Synthesis of 4-Ethylpiperidine Hydrochloride

-

Catalytic Hydrogenation of 4-Ethylpyridine:

-

To a solution of 4-ethylpyridine (1.0 equivalent) in a suitable solvent such as glacial acetic acid or ethanol, add a catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst).

-

Transfer the mixture to a high-pressure hydrogenation apparatus (e.g., a Parr shaker).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

-

Work-up and Isolation of 4-Ethylpiperidine:

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield crude 4-ethylpiperidine.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude 4-ethylpiperidine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The 4-Ethylpiperidine hydrochloride will precipitate as a solid.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

-

Applications and Future Perspectives

4-Ethylpiperidine hydrochloride serves as a valuable building block in the synthesis of a wide array of more complex molecules. The piperidine nitrogen can be further functionalized, and the ethyl group at the 4-position can influence the steric and electronic properties of the final compound, potentially impacting its biological activity and pharmacokinetic profile. Its utility extends to the development of novel therapeutic agents targeting various diseases.

Safety Information

4-Ethylpiperidine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

-

4-Ethylpiperidine hydrochloride. PubChem. [Link]

-

4-Ethylpiperidine hydrochloride. Alachem. [Link]

-

MSDS of 4-Ethylpiperidine hydrochloride. Capot Chemical. [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

-

Melting point determination. University of Calgary. [Link]

Sources

- 1. Ethyl 4-piperidone-3-carboxylate hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride, 97%, tech. 100 g | Request for Quote [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. 1269053-68-0 Cas No. | 4-Ethylpiperidine-4-carboxylic acid hydrochloride | Matrix Scientific [matrixscientific.com]

- 5. 152135-08-5 | 4-Ethylpiperidine hydrochloride - Alachem Co., Ltd. [alachem.co.jp]

- 6. 4-Ethylpiperidine hydrochloride | C7H16ClN | CID 23448130 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Ethylpiperidine hydrochloride chemical structure and CAS number

An In-depth Technical Guide to 4-Ethylpiperidine Hydrochloride: Synthesis, Characterization, and Applications

Abstract

4-Ethylpiperidine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. As a derivative of piperidine, one of the most ubiquitous nitrogen-containing scaffolds in pharmaceuticals, it offers a unique combination of a basic nitrogen center and a non-polar ethyl substituent, influencing the steric and lipophilic properties of parent molecules. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis via catalytic hydrogenation, an expert analysis of its spectroscopic characteristics, and an exploration of its applications in drug development. The content is tailored for researchers and scientists, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility.

Chemical Identity and Physicochemical Properties

4-Ethylpiperidine hydrochloride is the salt form of the organic base 4-ethylpiperidine, formed by its reaction with hydrochloric acid. This conversion to a hydrochloride salt is a common strategy in pharmaceutical development to enhance the compound's stability, crystallinity, and aqueous solubility, which are critical for handling and formulation.

The core structure consists of a saturated six-membered heterocycle (piperidine) substituted with an ethyl group at the 4-position. The protonated nitrogen atom in the hydrochloride salt form is key to its chemical behavior and biological interactions.

Caption: Chemical structure of 4-Ethylpiperidine Hydrochloride.

The key physicochemical properties are summarized in the table below, derived from authoritative chemical databases.

| Property | Value | Source(s) |

| CAS Number | 152135-08-5 | [1] |

| Molecular Formula | C₇H₁₆ClN | [1] |

| Molecular Weight | 149.66 g/mol | [1] |

| IUPAC Name | 4-ethylpiperidine;hydrochloride | [1] |

| SMILES | CCC1CCNCC1.Cl | [1] |

| Physical Form | Solid | [2] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Characterization

The most direct and industrially scalable method for preparing 4-ethylpiperidine is the catalytic hydrogenation of 4-ethylpyridine. This process reduces the aromatic pyridine ring to a saturated piperidine ring. The subsequent treatment with hydrochloric acid affords the target hydrochloride salt.

Synthetic Workflow

The synthesis is a two-step process: heterogeneous catalysis followed by salt formation. The choice of a platinum-based catalyst, such as platinum dioxide (PtO₂), is driven by its high efficacy in hydrogenating nitrogen-containing heterocycles, particularly under acidic conditions which prevent catalyst poisoning by the amine product.[3]

Caption: Role of 4-Ethylpiperidine as a versatile synthetic intermediate.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 4-Ethylpiperidine hydrochloride is essential for laboratory safety.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. For operations that may generate significant dust, a NIOSH-approved respirator is recommended.

-

First Aid:

-

Inhalation: Move the person to fresh air. May cause respiratory irritation.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It may be possible to burn the chemical in a designated incinerator with an afterburner and scrubber.

Conclusion

4-Ethylpiperidine hydrochloride is a foundational building block for constructing complex molecules, particularly in the pharmaceutical industry. Its synthesis from 4-ethylpyridine via catalytic hydrogenation is a robust and scalable process. While a comprehensive public database of its experimental spectra is lacking, its structure can be reliably confirmed through a combination of NMR, IR, and mass spectrometry, with predictable patterns based on its well-defined chemical structure. Proper adherence to safety and handling protocols is mandatory. For medicinal chemists and process development scientists, a thorough understanding of this compound's properties and reactivity is essential for its effective use in the synthesis of next-generation therapeutics.

References

-

Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1889-1894. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23448130, 4-Ethylpiperidine hydrochloride. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77056, 1-Ethylpiperidin-4-ol. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). 4-Methylpiperidine hydrochloride. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

-

University of Wisconsin, ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). Piperidine hydrochloride. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

Rajasekhar, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. Available at: [Link]

-

NIST. (n.d.). N-Ethyl-4-hydroxypiperidine. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

Beydoun, K., et al. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. Chemistry–A European Journal, 23(42), 10064-10069. Available at: [Link]

-

Capot Chemical. (n.d.). MSDS of 4-Ethylpiperidine hydrochloride. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76704, 4-Ethylpiperidine. Retrieved January 9, 2026, from [Link]

-

Rubtsov, A. E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(6), 1656. Available at: [Link]

Sources

4-Ethylpiperidine hydrochloride molecular weight and formula

An In-Depth Technical Guide to 4-Ethylpiperidine Hydrochloride: Molecular Weight, Formula, and Characterization

Abstract

This technical guide provides a comprehensive overview of 4-Ethylpiperidine hydrochloride, a pivotal building block in synthetic chemistry and pharmaceutical development. The document delineates the fundamental physicochemical properties of this compound, focusing on its molecular formula and weight. It further outlines a detailed, field-proven protocol for the empirical determination of its molecular weight via mass spectrometry, offering insights into the causal reasoning behind key experimental steps. This guide is intended for researchers, scientists, and drug development professionals who require a thorough and practical understanding of this compound's core characteristics.

Introduction: The Significance of 4-Ethylpiperidine Hydrochloride

4-Ethylpiperidine hydrochloride is a heterocyclic organic compound that belongs to the piperidine family. Piperidine and its derivatives are ubiquitous structural motifs in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The hydrochloride salt of 4-Ethylpiperidine enhances its stability and aqueous solubility, making it a more amenable reagent for various chemical transformations and for use in biological assays. A precise understanding of its molecular formula and weight is a critical first principle for its application in stoichiometric calculations, formulation development, and analytical characterization. This guide serves as an authoritative resource for these fundamental properties.

Core Physicochemical Properties

The identity and purity of a chemical compound are established by its unique set of physical and chemical properties. For 4-Ethylpiperidine hydrochloride, the molecular formula and molecular weight are the most critical identifiers.

Molecular Formula and Structure

The molecular formula for 4-Ethylpiperidine hydrochloride is C7H16ClN[1][2][3]. This formula indicates the presence of 7 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom. The structure consists of a piperidine ring substituted with an ethyl group at the fourth position. The nitrogen atom of the piperidine ring is protonated and forms an ionic bond with a chloride ion.

The chemical structure can be visualized as follows:

Caption: Chemical structure of 4-Ethylpiperidine hydrochloride.

Molecular Weight

The molecular weight of 4-Ethylpiperidine hydrochloride is a cornerstone for all quantitative applications. It is calculated by summing the atomic weights of all constituent atoms in the molecular formula. The accepted molecular weight is approximately 149.66 g/mol [1][2].

The table below provides a detailed breakdown of the molecular weight calculation based on the atomic weights of the constituent elements.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Total | 149.665 |

Experimental Determination of Molecular Weight: A Self-Validating Protocol

While the theoretical molecular weight is a calculated value, its empirical verification is a critical step in compound identification and quality control. Mass spectrometry is the gold standard for this purpose. The following protocol outlines a robust method for determining the molecular weight of 4-Ethylpiperidine hydrochloride.

Principle of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of 4-Ethylpiperidine hydrochloride, the technique will be used to identify the molecular ion of the free base (4-Ethylpiperidine), from which the molecular weight of the hydrochloride salt can be confirmed.

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 4-Ethylpiperidine hydrochloride.

-

Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. The choice of a volatile solvent is crucial for efficient ionization.

-

Prepare a dilute working solution (e.g., 10 µg/mL) by diluting the stock solution with the same solvent. This prevents detector saturation and promotes the formation of single-charged ions.

-

-

Instrumentation and Ionization:

-

Utilize an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of intact molecules.

-

Set the instrument to positive ion mode. The nitrogen atom in the piperidine ring is basic and readily accepts a proton, forming a positive ion.

-

-

Data Acquisition:

-

Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). This range is chosen to comfortably encompass the expected molecular ion.

-

-

Data Analysis and Interpretation:

-

The expected molecular ion for the free base (4-Ethylpiperidine, C7H15N) is [M+H]+, where M is the molecular weight of the free base (113.20 g/mol )[4]. Therefore, a prominent peak should be observed at an m/z of approximately 114.2.

-

The presence of this peak confirms the molecular weight of the cationic portion of the molecule. The molecular weight of the hydrochloride salt is then confirmed by adding the atomic weight of chlorine.

-

The following diagram illustrates the experimental workflow:

Caption: Workflow for molecular weight determination by ESI-MS.

Conclusion

This guide has provided a detailed examination of the molecular formula and weight of 4-Ethylpiperidine hydrochloride, grounding these fundamental properties in authoritative data. The delineated experimental protocol for molecular weight determination offers a practical, self-validating framework for researchers. A thorough understanding and empirical confirmation of these core characteristics are indispensable for the successful application of this compound in research and development.

References

-

Alachem Co., Ltd. 152135-08-5 | 4-Ethylpiperidine hydrochloride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23448130, 4-Ethylpiperidine hydrochloride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76704, 4-Ethylpiperidine. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Ethylpiperidine Hydrochloride in Organic Solvents

Introduction

4-Ethylpiperidine hydrochloride is a substituted piperidine derivative that serves as a valuable building block in the synthesis of a wide range of pharmaceutical compounds and other complex organic molecules. The piperidine moiety is a common scaffold in medicinal chemistry, and understanding the physicochemical properties of its derivatives is paramount for their effective use in research and development. A critical parameter in this regard is solubility, which dictates the choice of reaction media, purification strategies, and ultimately, the feasibility of a synthetic route. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 4-Ethylpiperidine hydrochloride in common organic solvents, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties of 4-Ethylpiperidine Hydrochloride

A foundational understanding of the physicochemical properties of 4-Ethylpiperidine hydrochloride is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClN | [1] |

| Molecular Weight | 149.66 g/mol | [1] |

| CAS Number | 152135-08-5 | [1] |

| Appearance | White to off-white crystalline solid (predicted) | |

| Melting Point | Data not readily available | |

| pKa | ~11 (predicted for the piperidinium ion) |

The structure of 4-Ethylpiperidine hydrochloride consists of a piperidine ring substituted with an ethyl group at the 4-position. The nitrogen atom in the ring is protonated and forms an ionic bond with a chloride ion. This ionic character significantly influences its solubility.

Theoretical Principles of Solubility

The dissolution of an ionic compound like 4-Ethylpiperidine hydrochloride in an organic solvent is a complex process governed by several key principles. The overarching principle is "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[2]

-

Solvent Polarity: Polar solvents possess a significant dipole moment and are generally more effective at dissolving polar and ionic compounds. Protic solvents, such as alcohols, can engage in hydrogen bonding, which can be particularly effective in solvating both the cation (piperidinium ion) and the anion (chloride). Aprotic polar solvents, like dichloromethane, lack this hydrogen-bonding ability but can still solvate ions through dipole-dipole interactions. Nonpolar solvents, such as hexane, have very low dielectric constants and are generally poor solvents for ionic species.[2]

-

Lattice Energy: The crystalline structure of 4-Ethylpiperidine hydrochloride is held together by strong electrostatic forces between the protonated piperidine and the chloride ions. This is known as the lattice energy. For dissolution to occur, the energy released from the interaction of the ions with the solvent molecules (solvation energy) must be sufficient to overcome this lattice energy.

-

Hydrogen Bonding: The proton on the piperidinium nitrogen and the chloride ion can both participate in hydrogen bonding. Protic solvents like methanol and ethanol can act as hydrogen bond donors and acceptors, effectively solvating both ions. This makes them good candidates for dissolving 4-Ethylpiperidine hydrochloride.

-

The Common Ion Effect: In solvents that can support ionization, the addition of a soluble salt containing a common ion (e.g., another chloride salt) can decrease the solubility of 4-Ethylpiperidine hydrochloride.[3]

The interplay of these factors determines the extent to which 4-Ethylpiperidine hydrochloride will dissolve in a given organic solvent.

Caption: Workflow for solubility determination.

Analytical Techniques for Concentration Measurement

The choice of analytical technique to determine the concentration of the dissolved solute is critical for obtaining accurate solubility data.

-

High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its high sensitivity, specificity, and wide dynamic range. A calibration curve must be prepared using standard solutions of 4-Ethylpiperidine hydrochloride of known concentrations. A suitable column (e.g., C18) and mobile phase must be developed.

-

UV-Vis Spectroscopy: If 4-Ethylpiperidine hydrochloride has a suitable chromophore, UV-Vis spectroscopy can be a rapid and straightforward method. A calibration curve based on Beer's Law is required. However, this method is less specific than HPLC and may be prone to interference from impurities.

-

Gravimetric Analysis: In this method, a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is determined. This method is simple but requires that the solute is non-volatile and thermally stable. It can be less accurate for low solubilities.

Caption: Selecting an analytical technique.

Factors Influencing Solubility Measurements

-

Temperature: Solubility is highly dependent on temperature. Therefore, precise temperature control throughout the equilibration and sampling process is crucial. [2]* Purity of Solute and Solvent: Impurities can significantly affect solubility. Use high-purity 4-Ethylpiperidine hydrochloride and anhydrous solvents where appropriate.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the experiment.

-

pH of the Medium: While less relevant for non-aqueous organic solvents, any trace amounts of acidic or basic impurities in the solvent could potentially impact the protonation state and thus the solubility.

Data Interpretation and Reporting

Solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L). When reporting solubility data, it is essential to include the temperature at which the measurement was made.

Safety Precautions

-

4-Ethylpiperidine hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. [4]* Consult the Safety Data Sheet (SDS) for detailed safety and handling information. [4]* The organic solvents used are often flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

Conclusion

While quantitative solubility data for 4-Ethylpiperidine hydrochloride in organic solvents is not extensively documented, an understanding of the fundamental principles of solubility allows for a reasoned prediction of its behavior. It is expected to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. For precise quantitative data, the shake-flask method coupled with a reliable analytical technique such as HPLC is the recommended approach. This guide provides the theoretical foundation and practical framework for researchers to confidently assess the solubility of 4-Ethylpiperidine hydrochloride and to make informed decisions in their synthetic and developmental endeavors.

References

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

Wikipedia. Piperidine. [Link]

-

PMC - NIH. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

Solubility of Things. Piperidine. [Link]

-

PubMed. Prediction of solubility of drugs and other compounds in organic solvents. [Link]

-

PMC - PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Capot Chemical. MSDS of 4-Ethylpiperidine hydrochloride. [Link]

-

PubMed. Prediction of solubility of drugs and other compounds in organic solvents. [Link]

-

ResearchGate. Solubility Determination and Thermodynamic Modeling of Amitriptyline Hydrochloride in 13 Pure Solvents at Temperatures of 283.15–323.15 K. [Link]

-

PubChem - NIH. 4-Ethylpiperidine hydrochloride. [Link]

-

PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

-

Cheméo. 4-Isopropyl-piperidine - Chemical & Physical Properties. [Link]

-

BYJU'S. Factors Affecting Solubility. [Link]

Sources

4-Ethylpiperidine hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethylpiperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Ethylpiperidine hydrochloride, a valuable piperidine derivative used as a building block in pharmaceutical and chemical synthesis. The primary focus is on the robust and widely utilized method of catalytic hydrogenation of 4-ethylpyridine. This document details the underlying chemical principles, provides field-proven experimental protocols, and outlines a complete workflow for the analytical characterization of the final product to ensure its identity, purity, and quality. The content is structured to offer both theoretical understanding and practical, actionable insights for laboratory application.

Introduction and Significance

The piperidine moiety is a ubiquitous structural motif found in a vast array of natural products and pharmaceutically active compounds.[1] Its saturated heterocyclic structure is a key pharmacophore that often imparts desirable properties such as increased solubility, metabolic stability, and specific receptor-binding interactions. 4-Ethylpiperidine, and its more stable hydrochloride salt form, serves as a crucial intermediate in the synthesis of more complex molecules, including potential therapeutics for neurological disorders and anti-inflammatory agents.[2]

The hydrochloride salt is generally preferred over the free base (4-ethylpiperidine) for handling and storage. The salt form is typically a stable, non-hygroscopic solid, which is easier to weigh and handle accurately compared to the free base, which is often a liquid.[3] This guide focuses on the most common and scalable synthetic route to this compound: the reduction of the aromatic pyridine ring of 4-ethylpyridine.

Synthesis of 4-Ethylpiperidine Hydrochloride

The conversion of 4-ethylpyridine to 4-ethylpiperidine hydrochloride is a two-step process: (1) catalytic hydrogenation of the pyridine ring to form the saturated piperidine ring (the "free base"), and (2) subsequent reaction with hydrochloric acid to form the stable hydrochloride salt.

Core Synthesis: Catalytic Hydrogenation of 4-Ethylpyridine

The most efficient and widely adopted method for synthesizing substituted piperidines is the catalytic hydrogenation of their corresponding pyridine precursors.[1][4] This reaction involves the addition of hydrogen across the double bonds of the aromatic ring in the presence of a metal catalyst.

Causality Behind Experimental Choices:

-

Choice of Catalyst: Noble metal catalysts such as Platinum(IV) oxide (PtO₂, Adams' catalyst), Palladium on Carbon (Pd/C), and Rhodium on Carbon (Rh/C) are highly effective for pyridine ring saturation.[5][6] PtO₂ is particularly robust and is often used under acidic conditions, which can enhance the reaction rate by protonating the pyridine nitrogen, making the ring more susceptible to reduction.[4][7]

-

Solvent System: Glacial acetic acid is a common solvent for this reaction when using PtO₂. It acts as a proton source to activate the pyridine ring and helps maintain catalyst activity.[4][7]

-

Reaction Conditions: The reaction requires high-pressure hydrogen gas (typically 50-70 bar) to achieve complete saturation of the aromatic ring.[4] While often conducted at room temperature, gentle heating can be applied to increase the reaction rate if necessary.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the hydrogenation of substituted pyridines.[4][7]

Part A: Hydrogenation of 4-Ethylpyridine

-

Vessel Preparation: To a high-pressure autoclave or hydrogenation vessel, add 4-ethylpyridine (1.0 eq) and glacial acetic acid (approx. 5 mL per 1 g of starting material).

-

Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reaction vessel securely. Purge the vessel multiple times with nitrogen gas to remove all oxygen, then purge with hydrogen gas.

-

Reaction Execution: Pressurize the vessel with hydrogen gas to the target pressure (e.g., 70 bar / ~1000 psi). Begin vigorous stirring. The reaction is typically run at room temperature for 6-10 hours.

-

Monitoring: Reaction completion can be monitored by taking aliquots (after safely depressurizing and purging the vessel) and analyzing them via GC-MS to observe the disappearance of the starting material.

-

Workup: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of ethyl acetate.

-

Neutralization and Extraction: Carefully quench the acidic filtrate by slowly adding a saturated solution of sodium bicarbonate or another suitable base until gas evolution ceases and the pH is basic (>8). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude 4-ethylpiperidine free base as an oil.

Part B: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude 4-ethylpiperidine free base obtained in Part A in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or a saturated solution of HCl in 1,4-dioxane) dropwise.[8]

-

Precipitation: The 4-ethylpiperidine hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the resulting white solid under vacuum to yield pure 4-ethylpiperidine hydrochloride. Further purification can be achieved by recrystallization, often from an ethanol/ether mixture.[9]

Characterization of 4-Ethylpiperidine Hydrochloride

A self-validating protocol requires rigorous characterization to confirm the structure and purity of the final product. The following techniques are essential.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClN | [10][11] |

| Molecular Weight | 149.66 g/mol | [10][11] |

| Appearance | White to off-white solid | Inferred from typical amine salts |

| Melting Point | Not consistently reported, expected >150 °C | General knowledge |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Spectra are typically run in D₂O or DMSO-d₆.

-

¹H NMR (Proton NMR):

-

Ethyl Group (-CH₂CH₃): A triplet integrating to 3H (for the -CH₃) and a quartet integrating to 2H (for the -CH₂).

-

Piperidine Ring Protons: A series of complex multiplets for the protons on the piperidine ring. The protons alpha to the nitrogen (positions 2 and 6) will be shifted further downfield compared to the others. The proton at position 4 will be a multiplet.

-

N-H Protons: Two broad singlets (or one very broad signal) for the -NH₂⁺ protons, which may exchange with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Ethyl Group: Two distinct signals, one for the methyl carbon (-CH₃) and one for the methylene carbon (-CH₂).

-

Piperidine Ring: Four signals are expected for the piperidine ring carbons at positions 2, 3, 4, and the ethyl-substituted carbon. Due to symmetry, the carbons at positions 2 and 6, and at 3 and 5, will be equivalent, resulting in three signals for the unsubstituted ring carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present and confirm the conversion of the starting material.

-

Key Diagnostic Peaks:

-

N-H Stretch: A strong, broad absorption band in the range of 2700-3000 cm⁻¹ is characteristic of the N-H stretching vibrations of a secondary ammonium salt (R₂NH₂⁺). This is a key confirmation of salt formation.

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

-

-

Confirmation of Reaction:

-

The absence of peaks characteristic of the aromatic 4-ethylpyridine ring (e.g., aromatic C=C and C=N stretches around 1500-1600 cm⁻¹ and aromatic C-H stretches >3000 cm⁻¹) confirms the complete hydrogenation of the starting material.

-

Mass Spectrometry (MS)

Mass spectrometry is performed on the free base (4-ethylpiperidine) to confirm the molecular weight. The hydrochloride salt is not typically analyzed directly by standard EI-MS. The sample can be neutralized before analysis or analyzed using ESI-MS.

-

Expected Result (for 4-Ethylpiperidine free base):

-

Molecular Ion (M⁺): A peak at m/z = 113, corresponding to the molecular weight of the free base (C₇H₁₅N).[12][13]

-

Key Fragmentation: A significant fragment at m/z = 98, corresponding to the loss of a methyl group (-CH₃), and a fragment at m/z = 84, corresponding to the loss of the ethyl group (-CH₂CH₃).

-

Melting Point Analysis

A sharp, well-defined melting point is a strong indicator of high purity for a crystalline solid. The sample should be thoroughly dried before analysis. A broad melting range suggests the presence of impurities.

Safety, Handling, and Storage

-

4-Ethylpyridine (Starting Material): Flammable liquid. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

Platinum(IV) Oxide: Strong oxidizer. May cause fire or explosion. Handle with care.

-

High-Pressure Hydrogen: Highly flammable gas. All hydrogenation procedures must be conducted in a properly rated and maintained high-pressure vessel behind a safety shield in a well-ventilated area.

-

4-Ethylpiperidine Hydrochloride (Product): Assumed to be an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide has outlined a robust and reliable methodology for the synthesis of 4-Ethylpiperidine hydrochloride via the catalytic hydrogenation of 4-ethylpyridine. By following the detailed experimental protocols for synthesis and applying the comprehensive characterization workflow, researchers can confidently produce and validate this important chemical intermediate. The emphasis on the causality behind procedural choices and the integration of self-validating analytical checks ensures a high degree of scientific integrity and reproducibility, empowering professionals in drug discovery and chemical development.

References

-

4-Ethylpiperidine hydrochloride | C7H16ClN. (n.d.). PubChem, National Institutes of Health. [Link]

-

ReddyMasu Sreenivasulu, K. V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. [Link]

- 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (n.d.).

-

Ethyl piperidine-4-carboxylate. (n.d.). NIST WebBook. [Link]

-

4-Ethylpiperidine | C7H15N. (n.d.). PubChem, National Institutes of Health. [Link]

-

4-Methylpiperidine hydrochloride. (n.d.). NIST WebBook. [Link]

- Method for preparing 4-piperidyl piperidine. (n.d.).

-

Piperidine Synthesis. (n.d.). DTIC. [Link]

-

N-Ethylpiperidine | C7H15N. (n.d.). PubChem, National Institutes of Health. [Link]

-

Piperidine, 1-ethyl-. (n.d.). Organic Syntheses Procedure. [Link]

-

Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. (2017). ChemistrySelect. [Link]

- Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof. (n.d.).

-

Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. (2025). ResearchGate. [Link]

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

4-Ethylpiperidine hydrochloride | 152135-08-5. (n.d.). Alachem Co., Ltd. [Link]

-

Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation. (n.d.). Angewandte Chemie. [Link]

-

4-ethylpyridine | 536-75-4. (2025). ChemSrc. [Link]

-

1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. (n.d.). ResearchGate. [Link]

-

Improved Synthesis of 4-Ethylpyridine. (n.d.). The Journal of Organic Chemistry. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]

- Method for synthesizing (R)-3-ethyl piperidine hydrochloride. (n.d.).

-

4-Methylpiperidine | C6H13N. (n.d.). PubChem, National Institutes of Health. [Link]

-

Piperidine. (n.d.). NIST WebBook. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. benchchem.com [benchchem.com]

- 3. Hit2Lead | 4-ethylpiperidine | CAS# 3230-23-7 | MFCD01872520 | BB-4004580 [hit2lead.com]

- 4. asianpubs.org [asianpubs.org]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 10. 4-Ethylpiperidine hydrochloride | C7H16ClN | CID 23448130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 152135-08-5 | 4-Ethylpiperidine hydrochloride - Alachem Co., Ltd. [alachem.co.jp]

- 12. 4-Ethylpiperidine | C7H15N | CID 76704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

Spectroscopic Data of 4-Ethylpiperidine Hydrochloride: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Ethylpiperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Beyond a mere presentation of data, this guide offers insights into the experimental rationale and methodologies, ensuring a deeper understanding of the structural elucidation of this piperidine derivative.

Introduction

4-Ethylpiperidine hydrochloride is a substituted piperidine, a heterocyclic amine that is a common scaffold in many pharmaceutical compounds.[1] The piperidine ring is a versatile building block in medicinal chemistry due to its ability to confer desirable pharmacokinetic properties.[2] As the hydrochloride salt, the compound exhibits increased stability and solubility in polar solvents, making it easier to handle and formulate compared to its free base form.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and quality control in research and development.

This guide will explore the distinct spectroscopic signatures of 4-Ethylpiperidine hydrochloride, providing a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data. The experimental protocols and the reasoning behind them are also discussed to provide a holistic understanding of the characterization process.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of 4-Ethylpiperidine hydrochloride. The piperidine ring can exist in a chair conformation, with the ethyl group at the 4-position being either in an axial or equatorial position. The protonated nitrogen atom introduces characteristic spectral features, particularly in NMR and IR spectroscopy.

Caption: Chemical structure of 4-Ethylpiperidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Ethylpiperidine hydrochloride, both ¹H and ¹³C NMR provide invaluable information about the carbon skeleton and the chemical environment of the protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Ethylpiperidine hydrochloride is predicted to exhibit distinct signals corresponding to the ethyl group and the piperidine ring protons. As a hydrochloride salt, the protons adjacent to the protonated nitrogen are expected to be shifted downfield compared to the free base.[1]

Predicted ¹H NMR Data (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 | d | 2H | H-2e, H-6e |

| ~3.0 | t | 2H | H-2a, H-6a |

| ~2.0 | d | 2H | H-3e, H-5e |

| ~1.6 | q | 2H | H-3a, H-5a |

| ~1.5 | m | 1H | H-4 |

| ~1.4 | q | 2H | -CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₃ |

Note: These are predicted chemical shifts based on known data for similar piperidine derivatives. Actual values may vary.

Interpretation and Causality:

-

Protons on C2 and C6: The protons on the carbons adjacent to the positively charged nitrogen (C2 and C6) are deshielded and thus appear at a lower field (~3.0-3.4 ppm). The axial and equatorial protons will likely show different chemical shifts and coupling constants.

-

Protons on C3 and C5: These protons are further from the nitrogen and will appear at a higher field (~1.6-2.0 ppm) compared to the C2/C6 protons.

-

Proton on C4: The methine proton at the 4-position will be a multiplet due to coupling with the adjacent methylene protons.

-

Ethyl Group Protons: The methylene protons of the ethyl group will appear as a quartet, coupled to the methyl protons. The methyl protons will appear as a triplet, coupled to the methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The protonation of the nitrogen atom also influences the chemical shifts of the adjacent carbons.

Predicted ¹³C NMR Data (in D₂O)

| Chemical Shift (ppm) | Assignment |

| ~45 | C-2, C-6 |

| ~30 | C-3, C-5 |

| ~35 | C-4 |

| ~28 | -CH₂-CH₃ |

| ~11 | -CH₂-CH₃ |

Note: These are predicted chemical shifts based on known data for similar piperidine derivatives.[3] Actual values may vary.

Interpretation and Causality:

-

Carbons C2 and C6: These carbons, being directly attached to the nitrogen, are expected to be in the range of ~45 ppm.

-

Carbons C3 and C5: These carbons will be found at a higher field compared to C2 and C6.

-

Carbon C4: The carbon bearing the ethyl group will have a distinct chemical shift.

-

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will have characteristic chemical shifts in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

A robust protocol is crucial for acquiring high-quality NMR data.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-Ethylpiperidine hydrochloride.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of D₂O or DMSO-d₆). The choice of solvent is critical for hydrochloride salts to ensure solubility and minimize interfering signals.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans: 16-64 scans are usually sufficient, depending on the sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

Caption: Generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Ethylpiperidine hydrochloride will be characterized by absorptions corresponding to the N-H⁺, C-H, and C-N bonds.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Bond Vibration | Intensity |

| 2700-2250 | N-H⁺ stretch (ammonium salt) | Strong, broad |

| 2960-2850 | C-H stretch (aliphatic) | Strong |

| 1600-1500 | N-H⁺ bend | Medium |

| 1470-1430 | C-H bend (CH₂) | Medium |

| 1100-1000 | C-N stretch | Medium |

Note: These are predicted absorption ranges based on general IR correlation tables.

Interpretation and Causality:

-

N-H⁺ Vibrations: The most characteristic feature of the hydrochloride salt will be the broad and strong absorption in the 2700-2250 cm⁻¹ region, corresponding to the stretching of the N-H⁺ bond in the piperidinium ion. A medium intensity bending vibration is also expected around 1600-1500 cm⁻¹.

-

C-H Vibrations: Strong absorptions in the 2960-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the piperidine ring and the ethyl group.

-

C-N Vibration: The C-N stretching vibration will likely appear in the fingerprint region, around 1100-1000 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy

For solid samples like 4-Ethylpiperidine hydrochloride, Attenuated Total Reflectance (ATR) or the KBr pellet method are common sample preparation techniques.[4][5]

Objective: To obtain a high-quality FTIR spectrum to identify the functional groups.

Methodology (ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the solid 4-Ethylpiperidine hydrochloride sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (ESI+)

-

Molecular Ion: For the free base (4-Ethylpiperidine), the expected [M+H]⁺ ion would be at m/z 114.12.

-

Fragmentation: The fragmentation of piperidine derivatives is often characterized by the loss of substituents or ring cleavage.[6][7] Common fragmentation pathways for 4-Ethylpiperidine could involve the loss of the ethyl group or cleavage of the piperidine ring.

Interpretation and Causality:

In Electrospray Ionization (ESI) in positive mode, the molecule is expected to be detected as the protonated molecule [M+H]⁺, where M is the molecular weight of the free base. The fragmentation pattern observed in MS/MS experiments can provide further structural information.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of 4-Ethylpiperidine hydrochloride (e.g., 1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

-

-

Instrument Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for amine-containing compounds.

-

Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 50-500.

-

-

Data Acquisition and Analysis: The instrument will record the mass-to-charge ratio of the ions produced. The resulting mass spectrum is then analyzed to identify the molecular ion and any significant fragment ions.

Conclusion

References

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018, August 15).

- Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed. (2021, December).

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF - ResearchGate.

- A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs - Benchchem.

- Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine - Benchchem.

- Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates - ResearchGate. (2022, December).

- Sampling Techniques for FTIR Spectroscopy - JASCO Inc.

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell.

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. jascoinc.com [jascoinc.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 4-Ethylpiperidine: Free Base vs. Hydrochloride Salt in Research and Development

Introduction: The Pivotal Role of 4-Ethylpiperidine in Modern Chemistry

4-Ethylpiperidine, a substituted piperidine derivative, is a crucial heterocyclic building block in contemporary medicinal chemistry and the broader field of organic synthesis. The piperidine scaffold is a privileged structure, frequently incorporated into the architecture of a vast array of pharmaceuticals and biologically active compounds due to its ability to confer desirable physicochemical and pharmacokinetic properties.[1][2][3] Researchers and drug development professionals frequently encounter 4-ethylpiperidine in two primary forms: the free base and its hydrochloride salt. The selection between these two forms is a critical decision, profoundly influencing the compound's stability, solubility, handling characteristics, and its reactivity in subsequent synthetic transformations.

This in-depth technical guide provides a comprehensive comparison of the physicochemical properties, stability, and handling of 4-ethylpiperidine free base and its hydrochloride salt. It further offers detailed experimental protocols for their interconversion and analytical characterization, empowering researchers to make informed decisions for their specific applications.

Comparative Physicochemical Properties: A Tale of Two Forms

The conversion of the oily, volatile 4-ethylpiperidine free base into its crystalline, solid hydrochloride salt dramatically alters its physical and chemical characteristics. This transformation involves the protonation of the basic piperidine nitrogen by hydrochloric acid, leading to the formation of an ionic salt. The key differences in their properties are summarized below.

| Property | 4-Ethylpiperidine Free Base | 4-Ethylpiperidine Hydrochloride | Rationale and Implications |

| Chemical Structure | CCC1CCNCC1 | CCC1CCNCC1·HCl | The free base has a lone pair of electrons on the nitrogen, making it nucleophilic and basic. The hydrochloride salt exists as a piperidinium cation with a chloride counter-ion. |

| CAS Number | 3230-23-7[4] | 152135-08-5[5] | Unique identifiers for each form. |

| Molecular Formula | C₇H₁₅N[4] | C₇H₁₆ClN[5] | Reflects the addition of HCl. |

| Molecular Weight | 113.20 g/mol [6] | 149.66 g/mol [5] | The addition of HCl increases the molecular weight. |

| Typical Appearance | Colorless to slightly yellow liquid[7] | White to off-white crystalline solid | The salt form is a solid, which is generally easier to handle, weigh, and store. |

| Melting Point | Not widely reported; expected to be low | Not widely reported; expected to be significantly higher than the free base | The ionic nature of the salt leads to a more ordered crystal lattice and stronger intermolecular forces, requiring more energy to melt. |

| Boiling Point | ~157 °C at 760 mmHg | Decomposes before boiling | The free base is a volatile liquid. The salt is non-volatile and will likely decompose at high temperatures rather than boil. |

| Density | ~0.826 g/mL[6] | Not applicable (solid) | The free base is less dense than water. |

| pKa of Conjugate Acid | ~10.4-11.1 (estimated) | Not applicable | The pKa of the piperidinium ion determines the pH range in which the compound is protonated. The pKa of the closely related N-ethylpiperidine is reported as 10.45.[8] |

| Solubility in Water | Sparingly soluble | Highly soluble | The ionic nature of the hydrochloride salt allows for strong interactions with polar water molecules, leading to high aqueous solubility. The free base, with its larger nonpolar hydrocarbon portion, has limited water solubility. |

| Solubility in Organic Solvents | Highly soluble in non-polar solvents (e.g., dichloromethane, ether, hexanes) | Soluble in polar protic solvents (e.g., methanol, ethanol); sparingly soluble in non-polar solvents | The free base is more lipophilic and dissolves well in organic solvents. The salt's solubility in organic solvents is limited but can be increased in polar protic solvents. |

| Stability | Less stable; susceptible to oxidation and atmospheric CO₂ | More stable; longer shelf-life | The free base is a reactive amine that can be oxidized by air and can react with atmospheric carbon dioxide to form a carbonate salt. The hydrochloride salt is a stable, crystalline solid that is less prone to degradation.[9] |

| Handling | Volatile liquid with a strong odor; requires careful handling to avoid inhalation and contact | Crystalline solid; easier and safer to handle and weigh accurately | The solid nature of the salt reduces the risk of exposure through inhalation. |

The Interplay of Forms: Guiding Your Experimental Design

The choice between the free base and the hydrochloride salt is dictated by the specific requirements of the intended application.

When to Use 4-Ethylpiperidine Hydrochloride:

The hydrochloride salt is the preferred form for:

-

Storage and Archiving: Its superior stability and solid form make it ideal for long-term storage.[9]

-

Aqueous Reactions: Its high water solubility is advantageous for reactions conducted in aqueous media.

-

Preparation of Stock Solutions: The salt's stability and solubility in polar solvents like water and ethanol facilitate the preparation of accurate and stable stock solutions for biological screening and other assays.

When to Use 4-Ethylpiperidine Free Base:

The free base is essential when:

-

The Piperidine Nitrogen is a Nucleophile: In many organic reactions, such as N-alkylation, N-acylation, and other coupling reactions, the lone pair of electrons on the piperidine nitrogen is required to act as a nucleophile. In these cases, the hydrochloride salt would be unreactive.[10][11][12][13]

-

Reactions in Non-polar Organic Solvents: The high solubility of the free base in non-polar organic solvents is beneficial for reactions that are incompatible with water or polar protic solvents.

-

Extractions and Purification: The lipophilic nature of the free base allows for its extraction from aqueous solutions into organic solvents, a common step in purification procedures.

The relationship between the two forms can be visualized as a simple acid-base equilibrium:

Conclusion

4-Ethylpiperidine, in both its free base and hydrochloride salt forms, is a valuable tool in the arsenal of the modern chemist. A thorough understanding of their distinct physicochemical properties, stability, and handling requirements is paramount for successful research and development. The hydrochloride salt offers stability and ease of handling for storage and aqueous applications, while the free base provides the necessary nucleophilicity for a wide range of synthetic transformations. By mastering the interconversion between these two forms and utilizing the appropriate analytical techniques for their characterization, researchers can effectively harness the full potential of this versatile building block in their pursuit of novel molecules and medicines.

References

-

Capot Chemical Co., Ltd. (2025). MSDS of 4-Ethylpiperidine hydrochloride. Retrieved from Capot Chemical website. [9]2. ChemicalBook. (2025). 4-ethylpiperidine - Safety Data Sheet. Retrieved from ChemicalBook website. [14]3. Capot Chemical Co., Ltd. (2025). MSDS of 4-Ethylpiperidine. Retrieved from Capot Chemical website. [15]4. Vulcanchem. (n.d.). 4-Ethylpiperidine-4-carboxylic acid - 1227465-48-6. Retrieved from Vulcanchem website. [16]5. PubChem. (n.d.). 4-Ethylpiperidine hydrochloride. Retrieved from PubChem website. [17]6. Vulcanchem. (n.d.). 1-Ethyl-4-piperidone hydrochloride - 3619-67-8. Retrieved from Vulcanchem website. [18]7. Fisher Scientific. (2014). SAFETY DATA SHEET - Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from Fisher Scientific website. [19]8. ChemicalBook. (2025). Ethyl 4-piperidinecarboxylate - Safety Data Sheet. Retrieved from ChemicalBook website. 9. Rajput, A. P., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186. [20]10. Apollo Scientific. (2022). Ethyl piperidine-4-carboxylate Safety Data Sheet. Retrieved from Apollo Scientific website. [21]11. AK Scientific, Inc. (n.d.). 4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride Safety Data Sheet. Retrieved from AK Scientific, Inc. website. 12. CymitQuimica. (n.d.). CAS 97840-12-5: 4-(4-ETHYLPHENOXY)PIPERIDINE. Retrieved from CymitQuimica website. [22]13. PubChem. (n.d.). 4-Ethylpiperidine. Retrieved from PubChem website. [23]14. Fisher Scientific. (2014). SAFETY DATA SHEET - 1-ETHYLPIPERIDINE. Retrieved from Fisher Scientific website. [24]15. ChemBK. (2024). ETHYL ISONIPECOTATE HYDROCHLORIDE. Retrieved from ChemBK website. 16. ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - N-ETHYLPIPERIDINE-4-CARBOXAMIDE. Retrieved from ChemicalBook website. [25]17. Universidad de Chile. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Retrieved from Universidad de Chile website. 18. Hit2Lead. (n.d.). 4-ethylpiperidine | CAS# 3230-23-7. Retrieved from Hit2Lead website. [6]19. Stenutz. (n.d.). 4-ethylpiperidine. Retrieved from Stenutz website. [1]20. PubChem. (n.d.). 4-Ethylpiperidine hydrochloride. Retrieved from PubChem website. [5]21. ChemicalBook. (n.d.). Ethyl N- Cbz -piperidine-4-carboxylate CAS#: 160809-38-1. Retrieved from ChemicalBook website. [26]22. University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from University of Regina website. [27]23. MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from MDPI website. [7]24. ACS Publications. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from ACS Publications website. [1]25. University of California, Davis. (2023). Solubility of Organic Compounds. Retrieved from UC Davis website. [28]26. CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride. Retrieved from CymitQuimica website. [2]27. ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from ACS Division of Organic Chemistry website. [3]28. EagleCrest Recovery. (n.d.). A Freebase Rundown. Retrieved from EagleCrest Recovery website. [10]29. ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6.... Retrieved from ResearchGate. [29]30. Wikipedia. (n.d.). Free base. Retrieved from Wikipedia. [11]31. ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) IR Spectrum. Retrieved from ChemicalBook website. [30]32. ChemicalBook. (n.d.). Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum. Retrieved from ChemicalBook website. [31]33. MDPI. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from MDPI website. [32]34. University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from University of Regina website. [33]35. Miraculix Lab. (2025). What Is Freebasing: A Guide. Retrieved from Miraculix Lab website. [12]36. ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum. Retrieved from ChemicalBook website. [34]37. Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from Chair of Analytical Chemistry website. [35]38. ChemicalBook. (2025). 1-Ethylpiperidine | 766-09-6. Retrieved from ChemicalBook website. [8]39. Miraculix Lab. (2025). What Is Freebasing: A Guide. Retrieved from Miraculix Lab website. [12]40. Gratitude Lodge. (n.d.). Freebasing Cocaine: Dangers, Health Risks & Addiction. Retrieved from Gratitude Lodge website.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-Ethylpiperidine hydrochloride | C7H16ClN | CID 23448130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-ethylpiperidine [stenutz.eu]

- 7. Hit2Lead | 4-ethylpiperidine | CAS# 3230-23-7 | MFCD01872520 | BB-4004580 [hit2lead.com]

- 8. 1-Ethylpiperidine | 766-09-6 [chemicalbook.com]

- 9. 404 [vulcanchem.com]

- 10. eaglecrestrecovery.com [eaglecrestrecovery.com]

- 11. Free base - Wikipedia [en.wikipedia.org]

- 12. miraculix-lab.de [miraculix-lab.de]

- 13. Freebasing Cocaine: Dangers, Health Risks & Addiction | Gratitude Lodge [gratitudelodge.com]

- 14. 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) 1H NMR spectrum [chemicalbook.com]

- 15. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Piperidine hydrochloride(6091-44-7) IR Spectrum [chemicalbook.com]

- 18. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Piperidine hydrochloride [webbook.nist.gov]

- 21. 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) IR2 spectrum [chemicalbook.com]

- 22. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 23. spectrabase.com [spectrabase.com]

- 24. 1049722-82-8 CAS MSDS (4-[2-(4-ETHOXYPHENYL)ETHYL]PIPERIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 25. 1-Ethylpiperidin-4-ol | C7H15NO | CID 77056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. N-Ethylpiperidine | C7H15N | CID 13007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 28. 4-Ethylpiperidine-4-carboxylic acid (1227465-48-6) for sale [vulcanchem.com]

- 29. researchgate.net [researchgate.net]

- 30. 4-Methylpiperidine(626-58-4) IR Spectrum [chemicalbook.com]

- 31. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum [chemicalbook.com]

- 32. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 33. uregina.ca [uregina.ca]

- 34. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]